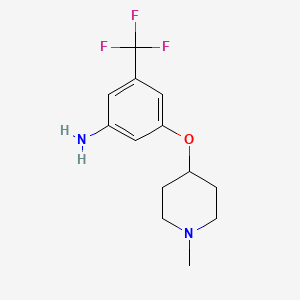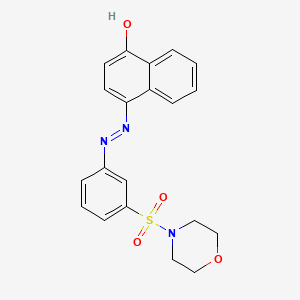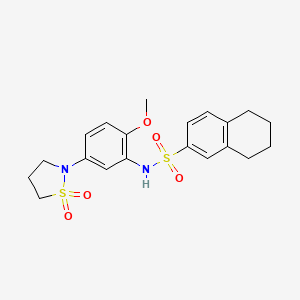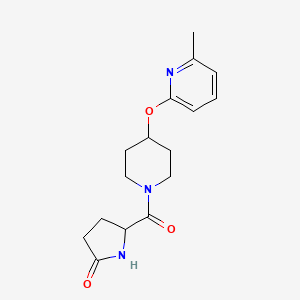![molecular formula C22H19BrClNO3 B2947156 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide CAS No. 923677-58-1](/img/structure/B2947156.png)
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide, commonly known as BRD-9185, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzofuran family and has been synthesized using various methods.
Mechanism of Action
Target of Action
The compound N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 prevent this reabsorption, allowing excess glucose to be excreted from the body .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, which is facilitated by the SGLT2 protein . By inhibiting this protein, these drugs allow more glucose to be excreted from the body, thereby reducing blood glucose levels . This mechanism is independent of insulin, which makes SGLT2 inhibitors effective even in conditions where insulin production or utilization is impaired .
Biochemical Pathways
The primary biochemical pathway affected by SGLT2 inhibitors is the renal glucose reabsorption pathway . Under normal circumstances, SGLT2 proteins in the kidneys reabsorb most of the glucose filtered by the kidneys. By inhibiting SGLT2, these drugs prevent this reabsorption, leading to an increase in urinary glucose excretion . This ultimately results in a reduction in blood glucose levels .
Result of Action
The primary result of the action of SGLT2 inhibitors is a reduction in blood glucose levels . By preventing the reabsorption of glucose in the kidneys, these drugs increase urinary glucose excretion, thereby lowering blood glucose concentrations . This can help manage hyperglycemia in conditions like diabetes . Additionally, SGLT2 inhibitors can also reduce body weight and lower blood pressure .
Advantages and Limitations for Lab Experiments
One advantage of using BRD-9185 in lab experiments is its high potency and specificity for BET proteins. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using BRD-9185 is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of BRD-9185 in scientific research. One area of interest is the development of more potent and selective BET inhibitors for use in cancer therapy. Another area of interest is the use of BRD-9185 in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, the potential anti-inflammatory effects of BRD-9185 could be further explored in the context of various inflammatory diseases. Overall, BRD-9185 has shown great promise as a tool for scientific research and has the potential to lead to new discoveries in various fields.
Synthesis Methods
BRD-9185 can be synthesized using various methods, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. In one study, BRD-9185 was synthesized using a one-pot, three-step procedure involving Suzuki-Miyaura coupling, followed by a cyclization reaction and finally Buchwald-Hartwig amination. This method resulted in a high yield of BRD-9185 with good purity.
Scientific Research Applications
BRD-9185 has been found to have potential applications in various scientific research fields, including cancer research and neuroscience. In cancer research, BRD-9185 has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in the regulation of gene expression and have been implicated in various cancers. In neuroscience, BRD-9185 has been shown to enhance the differentiation of neural stem cells into neurons and improve memory in mice.
properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO3/c23-15-8-11-18-17(12-15)19(25-22(27)14-4-2-1-3-5-14)21(28-18)20(26)13-6-9-16(24)10-7-13/h6-12,14H,1-5H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIZVIUAJDTURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2947076.png)
![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2947079.png)

![4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2947082.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2947083.png)
![4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione](/img/structure/B2947084.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)

![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2947093.png)
acetic acid](/img/structure/B2947094.png)

